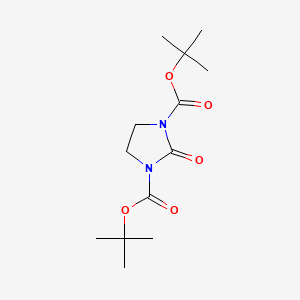![molecular formula C9H14O B3049443 Bicyclo[2.2.2]octane-1-carbaldehyde CAS No. 2064-05-3](/img/structure/B3049443.png)
Bicyclo[2.2.2]octane-1-carbaldehyde
Vue d'ensemble
Description
Bicyclo[2.2.2]octane-1-carbaldehyde is an organic compound characterized by a bicyclic structure with a formyl group attached to one of the bridgehead carbons. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and symmetrical structure, making it a valuable scaffold in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octane-1-carbaldehyde can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization of the resulting bicyclo[2.2.2]octane can introduce the formyl group. Another method involves the ring-closing metathesis of appropriate precursors, followed by oxidation to introduce the aldehyde functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the formation of the desired bicyclic structure with minimal by-products. Post-reaction purification and functional group modifications are carried out to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.2]octane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Bicyclo[2.2.2]octane-1-methanol.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bicyclo[2.2.2]octane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Some derivatives are explored for their potential as pharmaceutical agents.
Industry: It is used in the synthesis of polymers and other industrially relevant materials.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.2]octane-1-carbaldehyde and its derivatives depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The rigid bicyclic structure can influence the binding affinity and specificity of the compound to its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Bicyclo[2.2.2]octane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Bicyclo[2.2.2]octane-1-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
Bicyclo[2.2.2]octane-1-carbaldehyde is unique due to its formyl group, which imparts distinct reactivity compared to its analogs.
Propriétés
IUPAC Name |
bicyclo[2.2.2]octane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-9-4-1-8(2-5-9)3-6-9/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLAMJZRRHSDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547966 | |
| Record name | Bicyclo[2.2.2]octane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2064-05-3 | |
| Record name | Bicyclo[2.2.2]octane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-bromo-2,4-dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3049377.png)


![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)
